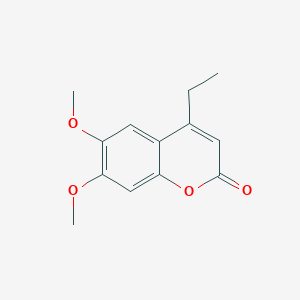
6,7-Dimethoxy-4-ethylcoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-4-ethylcoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a fluorescent probe in various chemical analyses.
Biology: The compound’s fluorescence properties make it useful in studying biological systems, including tracking cellular processes and imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory, antimicrobial, and anticancer drugs.
Industry: It is used in the production of dyes, optical brighteners, and other industrial chemicals.
Wirkmechanismus
Target of Action
Coumarin derivatives, which include 6,7-dimethoxy-4-ethylcoumarin, have been shown to have various physiological functions . They have been found to exhibit good biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities .
Mode of Action
It is known that coumarin derivatives play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection .
Biochemical Pathways
Coumarin derivatives have been shown to influence various metabolic pathways . For instance, 6,7-Dihydroxy-4-methylcoumarin, a derivative of esculetin, has been shown to reduce the phosphorylation of ERK and p38-MAPK .
Pharmacokinetics
It is known that hepatic injury can significantly influence the pharmacokinetics of 6,7-dimethoxycoumarin . The absorption and distribution process was accelerated in liver injured rats, but the metabolism and elimination process was slowed .
Result of Action
It is known that coumarin derivatives have various physiological functions . For instance, 6,7-Dihydroxy-4-methylcoumarin has been shown to significantly reduce NO levels and PGE2 expression without inducing cytotoxicity .
Action Environment
It is known that coumarin derivatives have a unique stability , which suggests that they may be relatively stable under various environmental conditions.
Biochemische Analyse
Biochemical Properties
. The nature of these interactions can vary widely depending on the specific structure of the coumarin derivative. For instance, some coumarin derivatives have been found to inhibit enzymes, while others may bind to proteins and alter their function .
Cellular Effects
Some coumarin derivatives have been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, 6,7-Dihydroxy-4-methylcoumarin has been shown to reduce the expression of inflammatory factors and pro-inflammatory cytokines in LPS-stimulated macrophages .
Molecular Mechanism
Coumarin derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of coumarin derivatives can vary widely and are important factors to consider in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of coumarin derivatives can vary with dosage, and high doses may have toxic or adverse effects .
Metabolic Pathways
Coumarin derivatives can interact with various enzymes and cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
Coumarin derivatives can interact with various transporters or binding proteins and may affect their localization or accumulation .
Subcellular Localization
Coumarin derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-ethylcoumarin typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. The reaction involves the condensation of a phenol with a β-keto ester in the presence of a strong acid catalyst. For this compound, the starting materials are 2,3-dimethoxyphenol and ethyl acetoacetate. The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst, at elevated temperatures to facilitate the formation of the coumarin ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, reaction time, and the concentration of reactants and catalysts. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process, allowing for the production of large quantities of the compound with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethoxy-4-ethylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the coumarin ring to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxycoumarins. Substitution reactions can introduce halogenated or nitrated derivatives.
Vergleich Mit ähnlichen Verbindungen
6,7-Dimethoxy-4-ethylcoumarin can be compared with other coumarin derivatives such as:
7-Hydroxy-4-methylcoumarin: Known for its use as a choleretic drug.
4-Methyl-7-oxy-glucoside coumarin: Effective in inhibiting the proliferation of breast cancer cells.
Novobiocin: A coumarin antibiotic that inhibits DNA gyrase and has anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
4-ethyl-6,7-dimethoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-4-8-5-13(14)17-10-7-12(16-3)11(15-2)6-9(8)10/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNPGHAGVLUKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2539847.png)
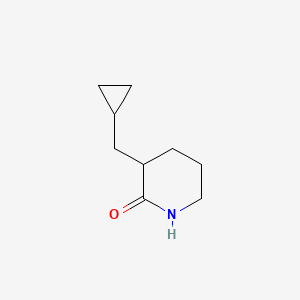
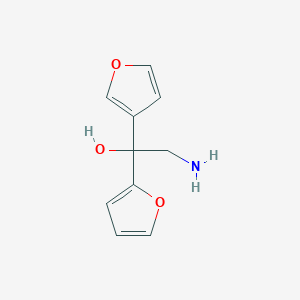
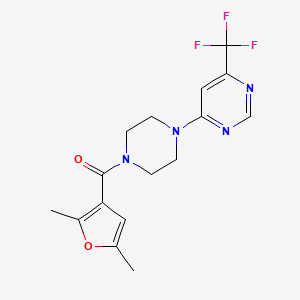
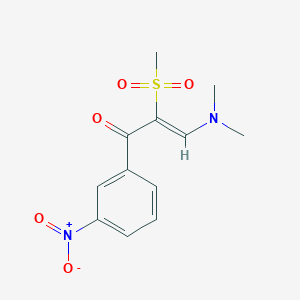
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2539858.png)
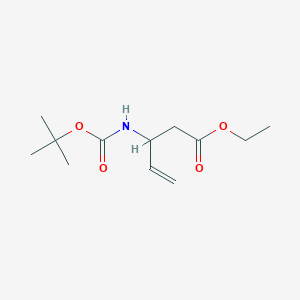
![8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2539860.png)
![[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B2539862.png)
![methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate](/img/structure/B2539865.png)
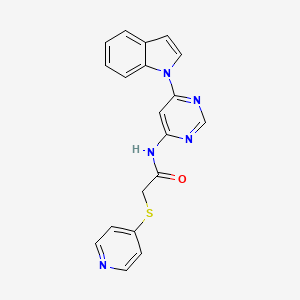
![3-(4-Methoxyphenyl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2539867.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-[(4-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B2539869.png)
![N-[2-(4-hydroxyphenyl)ethyl]-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2539870.png)
